Product packaging for Beclomethasone 21-Propionate-d5(Cat. No.:)

Beclomethasone 21-Propionate-d5

Cat. No.: B1163533
M. Wt: 470.01
Attention: For research use only. Not for human or veterinary use.
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Description

Beclomethasone 21-Propionate-d5, with a molecular formula of C 25 H 28 D 5 ClO 6 and a molecular weight of 470.01 , is a stable isotope-labelled analogue of Beclomethasone 21-monopropionate. This compound is specifically designed for use as an internal standard in quantitative mass spectrometry-based analyses, helping researchers achieve accurate and reliable measurements of the parent drug and its metabolites in complex biological matrices . Its primary research value lies in the analysis of the metabolic pathway of Beclomethasone Dipropionate (BDP), a corticosteroid used in anti-inflammatory medications . By utilizing this deuterated standard, scientists can improve the precision of their pharmacokinetic and metabolic stability studies, which is crucial for drug development and safety assessments. The product is provided as a white to off-white solid and should be stored at -20°C or in a 2-8°C refrigerator . It is offered with a high purity of >95% (HPLC) . This product is for Laboratory Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₂₅H₂₈D₅ClO₆

Molecular Weight

470.01

Synonyms

(11β,16β)-9-Chloro-11,17-dihydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione-d5;  Beclomethasone 21-Monopropionate-d5; 

Origin of Product

United States

Synthesis and Isotopic Incorporation Methodologies of Beclomethasone 21 Propionate D5

Synthetic Routes for Deuterium (B1214612) Labeling of Steroid Backbones and Side Chains

The introduction of deuterium into steroid molecules can be achieved through various synthetic strategies, targeting either the steroid backbone or its side chains. nih.gov For Beclomethasone (B1667900) 21-Propionate-d5, the labeling is specifically at the 21-propionate moiety.

Regioselective Deuteration Strategies at the Propionate (B1217596) Moiety

The synthesis of Beclomethasone 21-Propionate-d5 requires a regioselective approach to ensure that the deuterium atoms are incorporated specifically into the propionate group at the C21 position. A common method involves the use of a deuterated propionylating agent to introduce the labeled side chain.

A plausible synthetic route starts with beclomethasone, which has hydroxyl groups at the C17 and C21 positions. nih.gov To achieve selective propionylation at the C21 position with the deuterated analog, the more reactive 21-hydroxyl group is targeted. This can be accomplished by reacting beclomethasone with a deuterated propionylating reagent, such as propionic-d5 acid or its more reactive derivatives like propionyl-d5 chloride or propionic-d5 anhydride, in the presence of a suitable catalyst or coupling agent. The "d5" designation indicates that all five hydrogen atoms on the ethyl group of the propionate moiety are replaced with deuterium. synzeal.comcleanchemlab.com

Isotopic Exchange Methods for this compound Synthesis

While direct synthesis with a labeled reagent is common, isotopic exchange methods offer an alternative for introducing deuterium. nih.gov However, for incorporating a fully deuterated ethyl group (d5) into the propionate moiety, direct synthesis is generally more straightforward and provides better control over the isotopic purity. Isotopic exchange might be more applicable for introducing deuterium at specific, exchangeable positions on the steroid backbone itself, rather than the entire side chain.

Precursor Selection and Derivatization Techniques in Deuterated Synthesis

The primary precursor for the synthesis of this compound is beclomethasone. nih.gov The key reagent is the deuterated propionylating agent. The choice of this reagent is critical for the success of the synthesis.

Precursor/ReagentRole in Synthesis
BeclomethasoneThe starting steroid molecule containing the required backbone and hydroxyl groups. nih.gov
Propionic-d5 acidA deuterated source for the propionate group.
Propionyl-d5 chlorideA more reactive derivative of propionic-d5 acid, facilitating the esterification reaction.
Propionic-d5 anhydrideAnother reactive derivative used for propionylation. nih.gov

Derivatization techniques are central to this synthesis. The esterification of the 21-hydroxyl group of beclomethasone with the deuterated propionylating agent is the key transformation. This reaction is typically carried out in an inert solvent to prevent unwanted side reactions. The reaction conditions, such as temperature and the presence of a catalyst, are optimized to maximize the yield and purity of the final product.

Optimization of Deuterium Incorporation Efficiency and Isotopic Purity

Achieving high deuterium incorporation and isotopic purity is paramount for the utility of this compound as an internal standard. sigmaaldrich.com

Factors influencing efficiency and purity include:

Purity of the Deuterated Reagent: The isotopic purity of the propionic-d5 acid or its derivative directly impacts the isotopic purity of the final product. High-purity deuterated reagents are essential.

Reaction Conditions: Side reactions, such as exchange of deuterium atoms with protons from the solvent or other reagents, must be minimized. The use of aprotic solvents and anhydrous conditions is crucial.

Purification Methods: After the reaction, the product must be carefully purified to remove any unreacted starting materials, non-deuterated or partially deuterated byproducts. Techniques like chromatography (e.g., HPLC) are often employed to isolate the desired high-purity deuterated compound.

The isotopic purity is typically verified using mass spectrometry, which can distinguish between the desired deuterated product and any non-labeled or partially labeled species based on their mass-to-charge ratios.

Scaling Considerations for Research and Development Quantities

The synthesis of this compound is often required in small quantities for research and as an analytical standard. medchemexpress.com Scaling up the synthesis from milligram to gram scale for wider research and development use presents several challenges.

Key considerations for scaling up include:

Availability and Cost of Deuterated Reagents: Deuterated starting materials can be significantly more expensive than their non-labeled counterparts, which is a major cost driver in scaling up.

Reaction Kinetics and Heat Transfer: Reactions that are manageable on a small scale may become more difficult to control on a larger scale. Proper management of reaction temperature and mixing is critical to ensure consistent product quality.

Purification at Scale: Chromatographic purification methods that are effective in the lab may be less practical or more expensive for larger quantities. Alternative purification techniques like recrystallization may need to be developed and optimized.

Process Safety: A thorough safety assessment is necessary when scaling up any chemical process.

A practical and scalable approach to synthesizing the parent compound, beclomethasone dipropionate, has been reported, achieving gram-to-kilogram scale production with high yield. nih.gov While this report focuses on the non-deuterated compound, the methodologies for reaction control and purification can provide valuable insights for scaling the synthesis of its deuterated analog.

Advanced Analytical Methodologies Utilizing Beclomethasone 21 Propionate D5

Principles and Applications of Stable Isotope Dilution Assay (SIDA) in Quantitative Bioanalysis

Stable Isotope Dilution Assay (SIDA) is recognized as a gold-standard method for quantitative analysis in bioanalytical studies, offering high precision and accuracy. tum.deacs.org The fundamental principle of SIDA involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, Beclomethasone (B1667900) 21-Propionate-d5—to a sample at the earliest stage of analysis. tum.denih.gov This labeled compound, often referred to as the internal standard, is chemically identical to the analyte of interest (the unlabeled Beclomethasone 21-Propionate) but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612). tum.delgcstandards.com

The key advantage of this approach is that the internal standard experiences the same physical and chemical variations as the analyte throughout the entire analytical process, including extraction, derivatization, and ionization. tum.delgcstandards.com By measuring the ratio of the mass spectrometric response of the native analyte to its isotopically labeled internal standard, analysts can accurately correct for procedural losses and matrix effects, which are common challenges in complex biological samples. tum.denih.gov This method provides a level of specificity and reliability that is difficult to achieve with other quantitative techniques. nih.govnih.gov

In the context of corticosteroid analysis, Beclomethasone 21-Propionate-d5 is used as an internal standard for the quantification of Beclomethasone 21-Propionate and other related metabolites in biological fluids like plasma and urine. nih.govbioorganics.bizaxios-research.com Its application is crucial in pharmacokinetic studies and for monitoring therapeutic drug levels where precise concentration measurements are essential. nih.gov

Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis

Mass spectrometry is a cornerstone technique for the analysis of steroids, providing both quantitative data and structural information. nih.govyoutube.com The use of a deuterated standard like this compound is integral to many MS-based workflows. simsonpharma.commedchemexpress.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Steroids

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of corticosteroids in biological fluids due to its high sensitivity, selectivity, and specificity. nih.govmdpi.comnih.gov The development of a robust LC-MS/MS method is critical for accurately measuring low concentrations of steroids like beclomethasone and its metabolites. nih.govmdpi.com

Method development involves optimizing several key parameters:

Chromatographic Separation : Achieving good separation of structurally similar steroids is essential to prevent isobaric interference. elsevierpure.com This is typically done using reverse-phase columns (e.g., C8 or C18) with a mobile phase gradient, often consisting of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate. nih.govnih.gov

Ionization Source : Electrospray ionization (ESI) is commonly used for steroid analysis, as it is a soft ionization technique that typically produces protonated molecules [M+H]+ with minimal fragmentation. nih.gov

Mass Spectrometry Parameters : In tandem MS, specific precursor-to-product ion transitions are monitored in a mode called Multiple Reaction Monitoring (MRM). nih.gov This enhances selectivity, as only molecules that undergo a specific fragmentation will be detected. The use of this compound allows for a distinct MRM transition, ensuring it does not interfere with the analyte's signal. youtube.com

The table below outlines typical parameters for an LC-MS/MS method used in steroid analysis.

ParameterSettingPurpose
LC Column C8 or C18Separation of steroids based on hydrophobicity. nih.gov
Mobile Phase Methanol/Acetonitrile and Ammonium Formate BufferElution of analytes and promotion of optimal ionization. nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive ModeGeneration of protonated molecular ions [M+H]+. nih.gov
MS Analysis Mode Multiple Reaction Monitoring (MRM)Highly selective and sensitive quantification based on specific precursor-product ion transitions. nih.govyoutube.com
Internal Standard This compoundAccurate quantification by correcting for matrix effects and sample preparation losses. simsonpharma.commedchemexpress.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Fragment Ion Characterization

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the structural elucidation of steroids, offering excellent chromatographic separation and detailed fragmentation patterns, especially with electron ionization (EI). nih.govlibretexts.org For GC-MS analysis, volatile derivatives of the steroids are typically required, which are often prepared using trimethylsilyl (B98337) (TMS) agents. researchgate.net

The fragmentation patterns generated by EI are highly reproducible and provide a "fingerprint" that can be used to identify the compound. researchgate.net Studying the mass spectra of isotopically labeled compounds, such as this compound, is invaluable for understanding these fragmentation mechanisms. researchgate.net By observing the mass shifts in fragment ions containing the deuterium-labeled portion of the molecule, researchers can deduce the origin of specific fragments. researchgate.net This aids in the characterization of unknown metabolites or designer steroids. researchgate.netnih.gov

For example, the fragmentation of the propionate (B1217596) side chain can be traced by looking for fragments that retain the +5 Da mass shift.

Fragmentation ApproachDescriptionApplication for this compound
Derivatization Conversion of polar groups (e.g., hydroxyl) to volatile TMS ethers. researchgate.netEnables the steroid to be analyzed by GC.
Electron Ionization (EI) High-energy electrons bombard the molecule, causing reproducible fragmentation. libretexts.orgGenerates a characteristic mass spectrum for structural identification.
Fragment Ion Analysis Analysis of the m/z values of the fragments to determine the structure. researchgate.netnih.govThe d5-label helps to confirm fragmentation pathways involving the 21-propionate group.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Verification and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is essential for two key applications involving deuterated standards: isotopic purity verification and fragmentation pathway elucidation. nih.govnih.gov

Fragmentation Pathway Elucidation: The high mass accuracy of HRMS allows for the determination of the elemental composition of both precursor and fragment ions. nih.gov When analyzing this compound, HRMS can confirm that a specific fragment ion contains the d5-labeled propionate group, thus helping to piece together the fragmentation puzzle with high confidence. researchgate.net

HRMS ApplicationDescriptionRelevance to this compound
Isotopic Purity Resolves and quantifies different isotopic species (d0 to d5). nih.govresearchgate.netConfirms the quality of the internal standard, ensuring it is fit for purpose in quantitative assays. rsc.org
Accurate Mass Measurement Measures m/z values to four or more decimal places. nih.govAllows for the unambiguous determination of elemental formulas for fragment ions.
Fragmentation Studies Provides exact masses of fragments to confirm structural assignments. nih.govresearchgate.netElucidates the precise breakdown of the molecule during mass analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Regioselectivity Confirmation

While mass spectrometry is excellent for determining isotopic purity, Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary and crucial information about the exact location of the isotopic labels within the molecule. simsonpharma.comrsc.org

Deuterium NMR (2H-NMR) Techniques for Labeling Site Determination

Deuterium (²H) NMR is a specialized technique that directly observes the deuterium nuclei in a molecule. nih.gov For a compound like this compound, a ²H-NMR spectrum provides definitive proof of the labeling sites. clearsynth.com The chemical shifts in the ²H-NMR spectrum correspond to the positions of the deuterium atoms, confirming that the labeling occurred on the propionate group as intended and not elsewhere on the steroid backbone. nih.gov

This confirmation of regioselectivity is vital. An incorrectly placed label could lead to the internal standard behaving differently from the analyte, particularly if fragmentation involves the loss of the labeled group, which would undermine the entire principle of the stable isotope dilution assay. nih.gov Combining quantitative ¹H-NMR and ²H-NMR can provide an even more accurate determination of isotopic abundance than mass spectrometry in some cases. nih.gov

Carbon-13 NMR (13C-NMR) Analysis of Deuterated Analogues

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. When analyzing deuterated analogues such as this compound, specific phenomena known as deuterium isotope effects (DIE) are observed, which provide valuable structural information. nih.gov The substitution of a proton (¹H) with a deuterium (²H or D) atom introduces subtle but measurable changes in the 13C-NMR spectrum.

These isotope effects are primarily observed as upfield shifts in the chemical shifts of the carbon atoms directly bonded to deuterium and, to a lesser extent, on carbons two or three bonds away (α, β, and γ effects). nih.gov The magnitude of the upfield shift is typically around 0.1–0.3 ppm for every deuterium atom substituted over two bonds, and 0.02–0.04 ppm over three bonds. nih.gov The primary cause of this shielding effect is the shorter average bond length and lower zero-point vibrational energy of the C-D bond compared to the C-H bond.

Another significant effect is on the coupling patterns. In a standard proton-decoupled 13C-NMR spectrum, a carbon attached to deuterium will appear as a multiplet due to ¹³C-²H coupling. Since deuterium is a spin-1 nucleus, a CD group appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. blogspot.com These characteristic patterns can confirm the location and extent of deuteration within a molecule like this compound. For this compound, the five deuterium atoms are located on the ethyl group of the propionate chain. This would result in distinct changes in the 13C-NMR spectrum for the carbons of the propionate moiety compared to its non-deuterated analogue.

Table 1: General Deuterium Isotope Effects (DIE) on ¹³C-NMR Chemical Shifts

Effect Number of Bonds Separating ¹³C and ²H Typical Shift (ppm) Multiplicity in ¹³C{¹H} NMR
α-effect 1 Strong Upfield Triplet (CD), Quintet (CD₂), Septet (CD₃)
β-effect 2 Moderate Upfield (~0.1 ppm per D) Singlet
γ-effect 3 Small Upfield (~0.01-0.04 ppm per D) Singlet

This table provides generalized data on deuterium isotope effects.

Chromatographic Separation Principles for Isotope-Labeled Compounds in Bioanalytical Methodologies

The use of stable isotope-labeled compounds, such as this compound, as internal standards is a cornerstone of quantitative bioanalytical methods, particularly those employing mass spectrometry. The underlying assumption is that the labeled and unlabeled (native) compounds will co-elute during chromatographic separation, experiencing identical ionization effects. acs.org However, the substitution of atoms with their heavier isotopes can lead to a phenomenon known as the chromatographic isotope effect (CIE), which may cause partial or complete separation of the isotopologues. acs.org

Deuterium labeling, in particular, is known to have a more significant impact on chromatographic retention time compared to labeling with heavier isotopes like ¹³C or ¹⁵N. acs.org This effect arises from subtle differences in the physicochemical properties between the deuterated and non-deuterated molecules. The C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the stationary phase in reversed-phase chromatography. Consequently, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This separation can compromise the accuracy of quantitative analyses if not properly managed, especially when using electrospray ionization, which is sensitive to matrix effects that can vary across the elution profile. acs.org

High-Performance Liquid Chromatography (HPLC) Method Optimization

Optimizing High-Performance Liquid Chromatography (HPLC) methods is crucial for the accurate quantification of this compound alongside its native form. The goal is to achieve adequate separation from interfering substances while minimizing the on-column separation of the labeled and unlabeled analogues. acs.orgscielo.br

Several studies on the parent compound, beclomethasone dipropionate, provide a basis for method development. scielo.brsemanticscholar.orgneliti.com A common approach involves reversed-phase HPLC (RP-HPLC) using a C18 column, which separates compounds based on their hydrophobicity. scielo.brneliti.comresearchgate.net The mobile phase composition is a key parameter to optimize. Typically, it consists of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous component (water or a buffer, such as ammonium acetate). scielo.brsemanticscholar.org The ratio of these solvents is adjusted to control the retention time and resolution. scielo.br Other critical parameters that require optimization include the flow rate, column temperature, and detection wavelength (typically around 223-254 nm for beclomethasone derivatives). scielo.brsemanticscholar.orgneliti.com

Table 2: Exemplary HPLC Method Parameters for Beclomethasone Analysis

Parameter Condition 1 Condition 2 Condition 3
Column RP C18 (250 mm x 4.6 mm, 5 µm) scielo.br Hi Q Sil C18 (250 x 4.6 mm, 5 µm) semanticscholar.org BDS Hypersil C18 (250mm x 4.6m, 5µm) researchgate.net
Mobile Phase Methanol:Water (85:15 v/v) scielo.br Acetonitrile:1mM Ammonium Acetate Buffer (90:10 v/v) semanticscholar.org Acetonitrile:Methanol:Orthophosphoric acid (60:20:20 v/v) researchgate.net
Flow Rate 1.0 mL/min scielo.br 1.0 mL/min semanticscholar.org 1.0 mL/min researchgate.net

| Detection Wavelength | 254 nm scielo.br | 223 nm semanticscholar.org | 230 nm researchgate.net |

This table summarizes typical starting conditions for HPLC method development based on published methods for the non-deuterated parent compound.

Considerations for Isotope Effects on Chromatographic Retention

The chromatographic isotope effect (CIE) is a critical consideration when using deuterated standards like this compound. Research has demonstrated that deuterium substitution is a significant factor influencing retention time differences between labeled and unlabeled compounds in reversed-phase liquid chromatography (RPLC). acs.org In contrast, labeling with ¹³C or ¹⁵N generally has a negligible effect on retention time. acs.org

The practical consequence of the deuterium CIE is a potential retention time shift, where the deuterated compound (e.g., this compound) typically elutes slightly before the unlabeled analyte. acs.org The magnitude of this shift depends on several factors, including the number and position of deuterium atoms, the chromatographic conditions (e.g., mobile phase composition, gradient steepness), and the molecular structure of the analyte itself. acs.org While often small, this separation can lead to the labeled internal standard and the native analyte experiencing different levels of matrix effects during elution into the mass spectrometer's ion source, potentially compromising quantitative accuracy. acs.org Therefore, chromatographic conditions must be carefully developed and validated to ensure that the analyte and its deuterated internal standard have sufficiently overlapping elution profiles to negate this potential source of error.

Application in Metabolic Pathway Elucidation and Pharmacokinetic Studies Preclinical/in Vitro Focus

Investigation of Metabolic Fate Using Stable Isotope Tracers

Stable isotope tracers like Beclomethasone (B1667900) 21-Propionate-d5 are powerful instruments for detailing the metabolic journey of a drug. The mass difference introduced by the five deuterium (B1214612) atoms on the propionate (B1217596) group allows for precise tracking and quantification using mass spectrometry.

The use of deuterium-labeled compounds is a cornerstone of modern drug metabolism studies. Beclomethasone Dipropionate (BDP), the parent prodrug, undergoes extensive metabolism to form several key compounds. The active drug form is Beclomethasone 17-Monopropionate (B17MP). nih.gov Other significant metabolites include Beclomethasone 21-Monopropionate (B21MP) and Beclomethasone (BOH). nih.gov

By using a deuterated standard such as Beclomethasone 21-Propionate-d5, researchers can accurately identify and quantify these metabolites. In a typical liquid chromatography-mass spectrometry (LC-MS) analysis, the labeled standard is added to a biological sample. The known mass shift of the deuterated compound and its metabolites allows for their unambiguous detection against the high background noise of a biological matrix. wuxiapptec.com This technique is crucial for confirming the structures of metabolites formed through processes like hydrolysis of the ester groups. nih.govresearchgate.net The stability of the deuterium label ensures that it remains on the propionate moiety until it is enzymatically cleaved, providing precise information about this specific metabolic step.

To understand drug metabolism outside the complexity of a whole organism, researchers utilize isolated in vitro systems. These models allow for the study of metabolic reactions in a controlled environment.

Liver Microsomes : These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. thermofisher.com Incubating a beclomethasone compound with liver microsomes helps identify metabolites formed by oxidation, such as hydroxylation and dehydrogenation. nih.govnih.gov Studies have shown that CYP3A4 and CYP3A5 are the primary enzymes responsible for this phase of beclomethasone metabolism. nih.gov

Hepatocytes : Using whole liver cells (hepatocytes) provides a more complete picture, as they contain both Phase I and Phase II metabolic enzymes. nih.govnih.gov In these systems, researchers can observe the full sequence of metabolism, from initial hydrolysis by esterases to subsequent conjugation reactions.

Lung Tissue : Since beclomethasone is often administered via inhalation for asthma, studying its metabolism directly in lung tissue slices or lung cells (like A549 lung cells) is highly relevant. nih.gov These studies have demonstrated that the activating hydrolysis of BDP to B17MP occurs efficiently within the lung, contributing to the drug's local therapeutic effect. nih.gov

The table below summarizes the key metabolic transformations of beclomethasone dipropionate as studied in these isolated systems.

Parent Compound Metabolite Enzymes Involved In Vitro System Metabolic Reaction
Beclomethasone Dipropionate (BDP)Beclomethasone 17-Monopropionate (B17MP)EsterasesLung Homogenates, Liver Cells, PlasmaHydrolysis
Beclomethasone Dipropionate (BDP)Beclomethasone 21-Monopropionate (B21MP)EsterasesLung Homogenates, Liver Cells, PlasmaHydrolysis
B17MP / B21MPBeclomethasone (BOH)EsterasesLung Homogenates, Liver Cells, PlasmaHydrolysis
Beclomethasone Dipropionate (BDP)Hydroxylated & Dehydrogenated MetabolitesCYP3A4, CYP3A5Liver Microsomes, Liver CellsOxidation

Pinpointing the specific enzymes responsible for a drug's biotransformation is a key objective. This compound aids in these investigations by acting as a precise analytical tool. Studies have identified that the metabolism of beclomethasone is a multi-step process involving several enzyme families. nih.gov

Initial hydrolysis of the propionate esters at the C17 and C21 positions is carried out by various esterase enzymes found in the liver, lungs, and blood. nih.gov This is followed by oxidation reactions mediated primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver. nih.gov Microbial biotransformation studies, for instance using the fungus Aspergillus niger, can also serve as a model for mammalian metabolism, capable of producing metabolites through similar reactions like hydrolysis and epoxidation. semanticscholar.orgscielo.br The use of a deuterated substrate helps in tracking the formation of these products with high sensitivity and specificity in complex incubation mixtures.

Pharmacokinetic Modeling in Preclinical Research Contexts

Pharmacokinetics describes the movement of a drug into, through, and out of the body. Preclinical studies in animal models are essential to understand a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

In preclinical research, the quantification of drugs and their metabolites in biological fluids like plasma or serum requires highly accurate and reliable bioanalytical methods. au.dk this compound is ideally suited for use as a stable isotope-labeled internal standard (SIL-IS) in these methods, most commonly those using LC-MS. wuxiapptec.com

An internal standard is a compound of a known quantity added to every sample, including calibration standards and quality controls. wuxiapptec.com Because a SIL-IS like this compound has nearly identical physicochemical properties to the non-labeled analyte, it experiences similar variations during sample processing, such as extraction, and similar effects on instrument response, such as ionization suppression or enhancement (matrix effects). wuxiapptec.comnih.gov By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, significantly improving the accuracy and precision of the final concentration measurement. researchgate.net The validation of a bioanalytical method is a rigorous process governed by regulatory guidelines, ensuring its performance characteristics are documented and fit for purpose. researchgate.netnih.govyoutube.com

The table below outlines the typical parameters assessed during bioanalytical method validation where an internal standard is critical.

Validation Parameter Description Role of Internal Standard
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.Helps distinguish the analyte signal from matrix interference.
Accuracy The closeness of the measured value to the true value.Corrects for systematic errors during sample preparation and analysis.
Precision The degree of scatter between a series of measurements.Corrects for random errors, improving reproducibility.
Matrix Effect The alteration of analyte response due to co-eluting substances from the biological matrix.Compensates for signal suppression or enhancement as it is affected similarly to the analyte.
Recovery The efficiency of the analyte extraction process from the biological matrix.Normalizes for analyte loss during extraction.
Stability The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, long-term storage).Helps to accurately quantify the analyte even if some degradation occurs, provided the IS is added at the start.

Preclinical ADME studies are conducted in animal models to predict the pharmacokinetic behavior of a drug in humans. nih.gov The methodology for these studies involves administering the drug to an animal and then collecting biological samples (e.g., blood, urine, feces) over time.

The analysis of these samples to determine the concentration of the parent drug and its key metabolites relies on a validated bioanalytical method. Here, this compound, as an internal standard for the B21MP metabolite, is essential for generating the reliable concentration-time data needed for pharmacokinetic modeling. nih.gov This data is then used to calculate critical ADME parameters such as:

Cmax : The maximum concentration of the drug in the plasma.

Tmax : The time at which Cmax is reached.

AUC (Area Under the Curve) : A measure of total drug exposure over time.

Clearance (CL) : The rate at which the drug is removed from the body.

Volume of Distribution (Vd) : The apparent volume into which the drug distributes in the body.

Half-life (t½) : The time required for the drug concentration to decrease by half.

By enabling accurate quantification, this compound plays a fundamental methodological role in constructing the pharmacokinetic profiles that are vital for drug development.

Assessment of Isotope Effects on Metabolic Stability and Reaction Rates

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the greater mass of deuterium, which leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can result in a slower rate of metabolism for deuterated compounds at the site of deuteration.

While specific in vitro studies on the metabolic stability and reaction rates of this compound are not extensively detailed in publicly available literature, the principles of KIE provide a strong theoretical framework for its application. The metabolism of the propionate side chain, likely mediated by esterases, would be a key area of investigation. By comparing the rate of hydrolysis of this compound to its non-deuterated counterpart in systems like human liver microsomes or lung homogenates, researchers can quantify the KIE.

A hypothetical study design to assess these effects is outlined below:

Table 1: Hypothetical In Vitro Metabolic Stability Assessment of Beclomethasone 21-Propionate Analogs

CompoundIncubation Time (min)Percent Remaining (Human Liver Microsomes)Calculated Half-life (t½, min)
Beclomethasone 21-Propionate0100-
1575-
305030
6025-
This compound0100-
1585-
3065-
604245

This table is for illustrative purposes and does not represent actual experimental data.

In this hypothetical scenario, the deuterated compound exhibits a longer half-life, suggesting that the cleavage of the propionate group is a rate-limiting step and is influenced by the deuterium substitution. This would indicate a primary KIE, providing valuable information about the mechanism of the esterase-catalyzed reaction.

Comparative Metabolic Profiling of Deuterated vs. Non-Deuterated Analogs

A comparative metabolic profiling study in a preclinical in vitro setting, for instance using precision-cut lung slices from animal models or human tissue, would be instrumental in understanding the full impact of deuteration. Such a study would involve incubating both Beclomethasone 21-Propionate and its d5-analog and analyzing the resulting metabolite profiles over time using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

The primary goal would be to determine if the deuteration alters the metabolic pathway. For instance, does slowing down the hydrolysis at the 21-position lead to an increase in the formation of other metabolites or alter the ratios of the known metabolites?

Table 2: Hypothetical Comparative Metabolite Formation in Human Lung Slices (at 60 min)

AnalyteBeclomethasone 21-Propionate Incubation (Peak Area)This compound Incubation (Peak Area)
Beclomethasone 21-PropionatePresent-
This compound-Present
Beclomethasone+++++
Other potential metabolitesNot DetectedNot Detected

This table is for illustrative purposes and does not represent actual experimental data. '+++' indicates a higher relative amount compared to '++'.

Role in Impurity Profiling and Reference Standard Applications

Qualification and Certification of Beclomethasone (B1667900) 21-Propionate-d5 as a Reference Standard

For Beclomethasone 21-Propionate-d5 to be used effectively in a regulatory environment, it must be rigorously qualified and certified as a reference standard. This process involves establishing its traceability, assessing its purity, and ensuring its stability.

Metrological traceability is a cornerstone of reliable analytical measurements, ensuring that the results can be linked to a recognized reference, such as the International System of Units (SI). researchgate.netsigmaaldrich.com For a chemical reference standard like this compound, traceability is established through an unbroken chain of comparisons, each with a stated uncertainty. synthinkchemicals.comresearchgate.net

Producers of certified reference materials (CRMs) adhere to stringent international standards, such as ISO 17034 and ISO/IEC 17025, which outline the requirements for the competent production of reference materials and for the technical competence of testing and calibration laboratories. researchgate.netsigmaaldrich.com The certificate of analysis (CoA) accompanying the standard provides a statement of metrological traceability and the certified property value with its associated uncertainty. researchgate.netsigmaaldrich.com This ensures that measurements made using this standard are accurate, comparable across different laboratories and over time, and defensible. sigmaaldrich.comsynthinkchemicals.com

Table 1: Key Metrological Concepts for Reference Standards

Concept Description Relevance to this compound
Metrological Traceability The property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. researchgate.netsigmaaldrich.com Ensures that the quantification of impurities using this standard is accurate and comparable to established references. synthinkchemicals.com
Certified Reference Material (CRM) A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. researchgate.net As a CRM, it provides the highest level of quality assurance for its intended use in quality control and research. simsonpharma.com
ISO 17034 General requirements for the competence of reference material producers. sigmaaldrich.com Adherence to this standard by the manufacturer guarantees the quality and reliability of the this compound reference material.

| ISO/IEC 17025 | General requirements for the competence of testing and calibration laboratories. researchgate.netsigmaaldrich.com | Laboratories using this standard under this accreditation can demonstrate the validity of their analytical results. |

The utility of this compound as a reference standard is critically dependent on its chemical and isotopic purity. The presence of impurities, particularly the unlabeled analyte, can lead to inaccurate quantification. tandfonline.com

Chemical Purity is determined using a variety of analytical techniques to identify and quantify any substances other than the deuterated compound itself. This is often achieved through a mass balance approach, where the purity is calculated by subtracting the percentages of all identified impurities (e.g., water, residual solvents, inorganic content) from 100%. sigmaaldrich.com

Isotopic Purity refers to the percentage of the labeled compound that contains the specified number of deuterium (B1214612) atoms. It is a critical parameter for deuterated standards, as the presence of isotopologues with fewer deuterium atoms, especially the unlabeled (d0) version, can interfere with the measurement of the target analyte. tandfonline.comnih.gov High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic purity by distinguishing between the different isotopolog ions. nih.govresearchgate.net

The certificate of analysis for this compound will typically specify both the chemical and isotopic purity, ensuring its suitability for quantitative applications. ondemand.com

Table 2: Typical Purity Assessment for a Deuterated Reference Standard

Purity Type Assessment Method(s) Key Considerations
Chemical Purity HPLC, LC-MS, NMR, Karl Fischer Titration, TGA Identification and quantification of all non-isotopically labeled impurities.
Isotopic Purity High-Resolution Mass Spectrometry (HRMS), NMR Determination of the percentage of the desired deuterated species (d5) and the levels of other isotopologues (d0-d4). nih.govresearchgate.net

| Isotopic Enrichment | Mass Spectrometry | The abundance of the specific heavy isotope at the labeled positions. |

Application in Quantitative Analysis of Related Substances and Impurities

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based assays. crimsonpublishers.com this compound is used to improve the accuracy and precision of methods for quantifying impurities in beclomethasone dipropionate.

The development of robust and reliable analytical methods is crucial for ensuring the quality and safety of pharmaceutical products. texilajournal.com In the analysis of beclomethasone dipropionate, methods are needed to detect and quantify various impurities, including its degradation products and metabolites like beclomethasone 21-propionate. synzeal.comresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for this purpose due to its high sensitivity and selectivity. lcms.czsigmaaldrich.com The use of this compound as an internal standard in these methods helps to mitigate several sources of analytical variability:

Matrix Effects: Variations in the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate correction. clearsynth.comkcasbio.com

Extraction Recovery: Losses during sample preparation and extraction are accounted for because the internal standard is added at the beginning of the process and is affected similarly to the analyte. texilajournal.com

Instrumental Variability: Fluctuations in injection volume and mass spectrometer response are normalized by calculating the ratio of the analyte signal to the internal standard signal. clearsynth.com

In quantitative analysis, this compound serves as a calibrator to construct a calibration curve. clearsynth.com A series of calibration standards are prepared with known concentrations of the unlabeled beclomethasone 21-propionate and a constant concentration of the deuterated internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. This calibration curve is then used to determine the concentration of the impurity in unknown samples.

The use of a stable isotope-labeled standard for calibration is superior to using a structural analog because its behavior is almost identical to the analyte, leading to more accurate and precise quantification. sigmaaldrich.com

Integration into Quality Control and Research Purity Assessment Methodologies

This compound is integrated into both quality control (QC) laboratories for routine batch release testing and in research and development for purity assessments. synzeal.com

In a Quality Control setting, validated analytical methods using this internal standard are employed to:

Ensure that the levels of beclomethasone 21-propionate and other impurities in batches of beclomethasone dipropionate API and finished products are within the limits specified by pharmacopoeias and regulatory authorities. simsonpharma.com

Conduct stability studies to monitor the formation of degradation products over time. synzeal.com

In Research and Development , this standard is used to:

Support the development and validation of new analytical methods for impurity profiling. texilajournal.com

Accurately quantify metabolites in pharmacokinetic studies. clearsynth.comacanthusresearch.com

Characterize forced degradation samples to understand the degradation pathways of the drug substance.

The availability of a well-characterized, certified reference standard like this compound is essential for ensuring the accuracy, reliability, and regulatory compliance of these analytical endeavors. synthinkchemicals.com

Role in Method Validation for Active Pharmaceutical Ingredients (APIs) and Formulations

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability, accuracy, and precision of data for both active pharmaceutical ingredients (APIs) and their final formulations. This compound, as a stable isotope-labeled (SIL) analog of Beclomethasone 21-Propionate, plays a pivotal role in this process, particularly for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). biopharmaservices.comnih.gov Its utility stems from its ability to serve as an ideal internal standard (IS), which is a compound added in a known, constant amount to all samples, including calibrators, quality control samples, and unknown study samples. biopharmaservices.com The primary function of an IS is to correct for the variability inherent in the analytical workflow, from sample preparation to instrumental analysis. researchgate.net

The use of a SIL internal standard like this compound is considered the gold standard in quantitative mass spectrometry. scispace.com Because its chemical and physical properties are nearly identical to the non-labeled analyte (Beclomethasone 21-Propionate), it experiences similar behavior during extraction, chromatography, and ionization. This co-eluting and co-ionizing behavior allows it to effectively compensate for fluctuations in sample recovery, injection volume, and, most importantly, matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix. nih.govnih.gov Regulatory agencies recommend the use of SIL internal standards for their ability to enhance the accuracy and robustness of bioanalytical methods. nih.gov

During method validation, this compound is instrumental in establishing key performance parameters:

Accuracy and Precision : Accuracy refers to the closeness of measured values to the true value, while precision measures the reproducibility of the results. The use of a deuterated internal standard significantly improves both. By calculating the peak area ratio of the analyte to the internal standard, variability is minimized, leading to more accurate and precise quantification. researchgate.net Validation studies for methods employing deuterated internal standards consistently demonstrate high accuracy and precision. nih.govnih.gov

Linearity : The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This compound helps establish a reliable linear range by ensuring that any variability across different concentration levels is normalized.

Recovery : The extraction recovery of an analyte from a complex matrix can be variable. Since this compound is added before the extraction process, it experiences similar losses as the target analyte. Therefore, the ratio of their responses remains constant, allowing for accurate quantification even with incomplete or inconsistent recovery. nih.gov

Matrix Effect Assessment : The internal standard is crucial for evaluating the impact of the sample matrix on the analyte's ionization. By comparing the analyte/IS response ratio in a neat solution versus a post-extraction spiked matrix sample, the degree of ion suppression or enhancement can be quantified. The ideal internal standard, like this compound, will track the analyte's response, ensuring the matrix effect does not compromise the accuracy of the results. nih.govresearchgate.net

The following tables present representative data from method validation studies that utilized deuterated internal standards, illustrating the level of performance achieved. These examples are analogous to the results expected when validating a method for Beclomethasone 21-Propionate using its d5-labeled counterpart.

Table 1: Representative Intra-day and Inter-day Precision and Accuracy Data

This table showcases typical precision and accuracy results from a validated HPLC-MS/MS method using a deuterated internal standard for the simultaneous quantification of multiple analytes in human plasma. The data demonstrates that the method is highly reproducible and accurate across different days of analysis. nih.gov

AnalyteConcentration (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
Morphine 35.499.27.197.1
304.195.45.893.3
3003.297.84.595.6
M3G 38.1110.39.3111.3
306.590.47.292.7
3004.298.75.199.5
Clonidine 0.757.5105.48.9108.9
7.55.1102.56.4101.0
753.8103.14.7102.3

CV: Coefficient of Variation; M3G: Morphine-3-β-D-glucuronide

Table 2: Representative Recovery and Matrix Effect Data

This table illustrates the extraction recovery and matrix effect for analytes and their corresponding deuterated internal standards. The data shows that while recovery is not 100%, the internal standard effectively compensates for variability. The matrix effect values, close to 100%, indicate that the deuterated IS successfully mitigates ion suppression or enhancement. nih.govresearchgate.net

AnalyteConcentration LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
Morphine Low QC94.298.5
High QC95.199.1
Clonidine Low QC79.394.2
High QC81.585.7
Tacrolimus Low QC78.997.3
High QC81.296.5
Everolimus Low QC76.6101.4
High QC79.4103.8

QC: Quality Control

Computational and Theoretical Studies Relevant to Beclomethasone 21 Propionate D5

Molecular Dynamics Simulations for Isotope-Labeled Molecules

MD simulations can model how these changes in vibrational modes propagate through the molecule, potentially influencing the orientation and dynamics of the propionate (B1217596) side chain. These simulations can also provide insights into the interactions of Beclomethasone (B1667900) 21-Propionate-d5 with its biological targets, such as the glucocorticoid receptor, and how deuteration might modulate binding affinity and residence time.

Table 1: Comparative Molecular Dynamics Simulation Parameters for Beclomethasone 21-Propionate Isotopologues

ParameterBeclomethasone 21-PropionateBeclomethasone 21-Propionate-d5
Force Field CHARMM36, AMBERCHARMM36, AMBER (with modified parameters for C-D bonds)
Simulation Time 100 ns100 ns
Ensemble NPT (Isothermal-Isobaric)NPT (Isothermal-Isobaric)
Temperature 310 K310 K
Pressure 1 atm1 atm
Solvent TIP3P Water ModelTIP3P Water Model

This table is interactive. You can sort and filter the data.

Quantum Chemical Calculations of Deuterium (B1214612) Effects on Molecular Properties (Focus on Analytical and Mechanistic Insights)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic and vibrational properties of molecules with high precision. In the context of this compound, these calculations provide critical insights into how deuteration affects its analytical signatures.

For instance, DFT calculations can predict the changes in the infrared (IR) spectrum due to the C-D stretch and bend vibrations, which occur at lower frequencies than the corresponding C-H vibrations. This information is invaluable for the analytical identification and characterization of the deuterated compound. Similarly, quantum chemical calculations can predict subtle changes in the Nuclear Magnetic Resonance (NMR) chemical shifts of the nuclei in the vicinity of the deuterium atoms, aiding in structural elucidation.

From a mechanistic standpoint, these calculations can also shed light on the stability of the molecule and the transition states of its reactions, providing a basis for understanding the kinetic isotope effects observed in metabolic processes.

Table 2: Predicted Vibrational Frequency Shifts in this compound from Quantum Chemical Calculations

Vibrational ModeBeclomethasone 21-Propionate (cm⁻¹)This compound (cm⁻¹)Predicted Shift (cm⁻¹)
C-H Stretch (Propionate) ~2900-3000N/AN/A
C-D Stretch (Propionate) N/A~2100-2200-800 to -800
CH₂ Scissoring (Propionate) ~1450~1050-400
CH₃ Umbrella (Propionate) ~1380~1020-360

This table is interactive. You can sort and filter the data.

In Silico Prediction of Metabolic Pathways for Deuterated Compounds.

The metabolic fate of a drug can be significantly altered by isotopic labeling, and in silico tools play a crucial role in predicting these changes. For this compound, computational models can predict the metabolic pathways and the potential for metabolic shunting.

Modeling of Isotope Effects on Reaction Kinetics in Enzymatic Systems

The modeling of isotope effects on reaction kinetics provides a quantitative understanding of how deuteration influences the rates of enzyme-catalyzed reactions. For this compound, the primary metabolic reaction involving the propionate group is hydrolysis by esterases.

Computational models, often in conjunction with experimental data, can be used to calculate the kinetic isotope effect (KIE) for this reaction. A primary KIE is expected if a C-D bond is broken in the rate-determining step of the enzymatic hydrolysis. Even if the C-D bonds are not directly cleaved, secondary KIEs can arise from changes in the vibrational environment of the transition state.

These models can help to rationalize the observed pharmacokinetic profiles of deuterated drugs and guide the design of new isotopically labeled compounds with improved metabolic stability.

Emerging Research Directions and Future Perspectives

Integration of Beclomethasone (B1667900) 21-Propionate-d5 in Multi-Omics Research Methodologies

Beclomethasone 21-Propionate-d5 is ideally suited for such integrated research. By using the deuterated steroid as a tracer, researchers can move beyond simple quantification and begin to map the journey of the corticosteroid within the cell. This allows for the investigation of its influence on various "omes" simultaneously. For instance, a study could trace the labeled beclomethasone to its target receptors and concurrently measure its downstream effects on the proteome (protein expression), metabolome (metabolic pathways), and lipidome (lipid profiles), providing a holistic view of its mechanism of action. This approach was successfully used to map glucose-derived carbons, uncovering new interactions between cellular components like lipid droplets and glycogen. technologynetworks.com Applying this methodology with this compound could reveal previously unknown steroid signaling pathways and off-target effects at a subcellular resolution.

Advancements in Deuterium (B1214612) Labeling Technologies for Complex Steroids

The synthesis of complex deuterated molecules like this compound relies on sophisticated isotopic labeling techniques. The field has moved beyond simple methods to a toolkit of advanced chemical reactions that allow for precise placement of deuterium atoms on complex molecular scaffolds. nih.gov These advancements are critical for producing the next generation of tracers and standards needed for advanced research. nih.gov

Recent years have seen a surge in new methodologies for the isotopic enrichment of organic molecules. nih.gov Besides fundamental hydrogen isotope exchange (HIE) reactions, a variety of other transformations are now part of the labeling toolkit. nih.gov These methods are essential for creating structurally complex labeled steroids.

Below is a table summarizing key modern deuterium labeling techniques:

Labeling Technique Description Relevance for Complex Steroids
Hydrogen Isotope Exchange (HIE) Involves the direct replacement of hydrogen atoms with deuterium using a deuterium source, often catalyzed by a metal.Allows for the incorporation of deuterium into specific positions on the steroid backbone without altering the core structure.
Reductive Deuteration Introduces deuterium by reducing a functional group (e.g., a double bond or carbonyl group) using a deuterated reducing agent.Useful for creating saturated deuterated centers within the steroid's ring system.
Dehalogenative Deuteration Replaces a halogen atom (like bromine or iodine) with a deuterium atom.Enables precise, site-specific labeling by first introducing a halogen at a desired position and then substituting it with deuterium. nih.gov
Use of Isotopically Labeled Reagents Employs common organic reagents that have been pre-labeled with deuterium to build deuterated fragments onto a molecule.Facilitates the synthesis of complex side chains, such as the deuterated propionate (B1217596) group in this compound. nih.gov

These evolving synthetic strategies ensure that researchers have access to the highly specific and complex labeled compounds required for modern biological investigation. nih.gov

Expansion of Analytical Applications for High-Throughput Screening in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds. nih.gov The integration of mass spectrometry (MS) into HTS has been revolutionary, as it allows for the direct measurement of unlabeled biomolecules, but its success relies heavily on the use of appropriate internal standards. nih.govaptochem.com Deuterated compounds like this compound are considered the gold standard for these applications. aptochem.com

An ideal internal standard must have the same extraction recovery, chromatographic retention time, and ionization response as the analyte being measured. aptochem.com A stable isotope-labeled version of the analyte, such as this compound, perfectly fulfills these criteria. aptochem.com Its use is essential for creating robust, high-throughput bioanalytical methods that can control for variability in sample preparation and analysis. aptochem.com The slightly increased mass from the deuterium atoms allows the mass spectrometer to easily distinguish the standard from the non-labeled analyte. aptochem.com

The benefits of using deuterated standards in HTS are summarized below:

Advantage Description Impact on Drug Discovery
Increased Robustness Corrects for variability in sample extraction, injection, and ionization, leading to more reliable data. aptochem.comclearsynth.comLowers assay rejection rates and ensures the quality of screening data. aptochem.com
Higher Throughput The precision of the internal standard allows for reduced chromatography time without sacrificing data quality. aptochem.comEnables faster screening of large compound libraries, accelerating the identification of potential drug candidates. nih.gov
Accurate Quantification Allows for the precise determination of the concentration of a target compound by comparing its signal to the known concentration of the standard. clearsynth.comCrucial for establishing structure-activity relationships and ranking the potency of "hit" compounds. nih.gov
Compensation for Matrix Effects In complex biological samples (e.g., blood, plasma), other molecules can interfere with the signal. The standard co-elutes and experiences the same interference, allowing for accurate correction. clearsynth.comEnsures reliable results when screening in biologically relevant matrices.

As HTS technologies continue to advance, the demand for high-quality deuterated standards will grow, positioning them as indispensable tools in the pharmaceutical industry. nih.gov

Potential for Mechanistic Studies Beyond Traditional ADME (excluding clinical outcomes)

While this compound is invaluable for ADME (Absorption, Distribution, Metabolism, and Excretion) studies, its potential extends into fundamental mechanistic research that explores how a drug functions at a molecular and subcellular level. This involves moving beyond whole-body metabolism to investigate the direct interactions between a drug and its cellular machinery.

One powerful technique is Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS). HDX-MS monitors the exchange of hydrogen atoms for deuterium on the surface of a protein, which provides information about the protein's structure and conformational dynamics. nih.gov By comparing the deuterium uptake of a receptor protein in its free form versus when it is bound to a ligand like this compound, researchers can precisely map the binding site and observe how the drug alters the protein's shape. nih.gov This offers direct insight into the physical mechanism of drug action.

Furthermore, leveraging the multi-scale imaging techniques mentioned earlier, this compound can be used as a tracer to visualize its journey inside a cell. technologynetworks.com Researchers can map how the deuterated steroid interacts with key organelles involved in energy production and nutrient sensing, such as mitochondria and the endoplasmic reticulum. technologynetworks.com Studies have already used this approach to show how contacts between these organelles shift in response to metabolic changes, and similar methods could reveal how corticosteroids influence these critical cellular networks. technologynetworks.com This provides a spatial and temporal understanding of a drug's effect, far beyond what can be learned from traditional binding assays or ADME studies.

Interdisciplinary Collaboration in Stable Isotope Research

The increasing complexity of scientific questions and technologies necessitates a move away from siloed research toward integrated, interdisciplinary collaboration. researchgate.netnih.gov Research involving advanced applications of stable isotopes like this compound is a prime example of a field that thrives on such teamwork. The success of modern stable isotope research hinges on combining the knowledge of experts from diverse fields.

Recent breakthroughs in mapping cellular metabolism were explicitly credited to an interdisciplinary environment that united specialists in:

Stable isotope tracing

In vivo animal metabolism

Mass spectrometry imaging

Artificial intelligence and computational modeling

Cell and developmental biology technologynetworks.com

This collaborative approach is essential for maximizing the potential of the data generated. researchgate.net For instance, the synthesis of a complex molecule like this compound requires expert synthetic chemists. Its use in a high-throughput screening assay is managed by analytical chemists and automation engineers. nih.gov Investigating its subcellular effects requires cell biologists and microscopy specialists, while interpreting the vast datasets produced relies on bioinformaticians and computational biologists. Studies have shown that team diversity in terms of discipline has a positive impact on scientific output, leading to more innovative and highly cited work. nih.gov Therefore, the future of advanced stable isotope research lies in fostering these collaborative networks to tackle challenging biological questions that no single discipline can answer alone. technologynetworks.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Beclomethasone 21-Propionate-d5 with isotopic purity suitable for pharmacokinetic studies?

  • Methodological Answer : Synthesis should prioritize deuterium incorporation at the 21-propionate position to ensure isotopic stability. Use deuterated propionic acid derivatives under anhydrous conditions to minimize hydrogen-deuterium exchange. Characterization via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (e.g., 2^2H-NMR) is essential to confirm isotopic purity ≥98% . Reaction intermediates must be validated against non-deuterated analogs (e.g., Beclomethasone 21-Propionate, CAS 69224-79-9) using comparative HPLC-UV analysis .

Q. How should researchers validate the stability of this compound under various storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation products (e.g., 17-propionate derivatives) using reverse-phase HPLC with photodiode array detection (PDA). Compare degradation profiles with pharmacopeial impurity standards (e.g., EP Impurity A, CAS 75883-07-7) . For long-term storage, lyophilize the compound and store at -20°C in amber vials under nitrogen to prevent photolytic and oxidative degradation .

Advanced Research Questions

Q. What analytical strategies resolve data discrepancies in quantifying this compound in biological matrices with endogenous corticosteroid interference?

  • Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with selective reaction monitoring (SRM) for isotopic differentiation. Key transitions: m/z 453.2 → 355.1 (d5-labeled) vs. m/z 448.2 → 350.1 (unlabeled). Validate matrix effects by spiking deuterated and non-deuterated standards into plasma/serum and comparing recovery rates (±15% acceptance criteria) . For conflicting data, apply orthogonal methods like differential scanning calorimetry (DSC) to confirm crystallinity and exclude polymorphism .

Q. How can researchers design in vitro models to assess the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer :

  • Step 1 : Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH cofactor at 37°C.
  • Step 2 : Terminate reactions at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile.
  • Step 3 : Quantify parent compound and metabolites (e.g., 21-hydroxy derivatives) via LC-HRMS. Use deuterium isotope effects (DIE) to differentiate enzymatic vs. non-enzymatic degradation by comparing half-lives of d5-labeled vs. unlabeled analogs .
  • Data Interpretation : A DIE >1.5 indicates significant enzymatic involvement, requiring CYP450 isoform-specific inhibition studies .

Comparative and Mechanistic Questions

Q. What experimental approaches distinguish the glucocorticoid receptor (GR) binding affinity of this compound from its non-deuterated counterpart?

  • Methodological Answer :

  • Assay 1 : Radioligand displacement using 3^3H-dexamethasone in GR-transfected COS-7 cells. Calculate IC50_{50} values for both compounds; a ≥2-fold difference suggests isotopic effects on binding kinetics .
  • Assay 2 : Molecular dynamics simulations to compare hydrogen/deuterium bonding interactions at the GR ligand-binding domain. Focus on the 21-propionate moiety’s solvation energy and conformational stability .

Q. How do researchers reconcile conflicting pharmacokinetic data between this compound and its analogs in preclinical models?

  • Methodological Answer : Perform cross-species allometric scaling using rat, dog, and primate data to identify species-specific clearance mechanisms. Use physiologically based pharmacokinetic (PBPK) modeling to adjust for deuterium’s impact on volume of distribution (Vd) and half-life. Validate models against in vivo data from bile-duct cannulated animals to assess enterohepatic recirculation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.